(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid

PepX inhibitor Uncompetitive inhibition Allosteric modulator

(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid, referred to as valine-phenylpiperazine or MB21, is a low-molecular-weight peptidomimetic designed to target the X-prolyl dipeptidyl aminopeptidase PepX. It belongs to the S15 serine exopeptidase family, a bacterial counterpart of the mammalian enzyme DPP-4.

Molecular Formula C16H23N3O3
Molecular Weight 305.37 g/mol
Cat. No. B12303857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid
Molecular FormulaC16H23N3O3
Molecular Weight305.37 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)N1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C16H23N3O3/c1-12(2)14(15(20)21)17-16(22)19-10-8-18(9-11-19)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,17,22)(H,20,21)
InChIKeyUHIHTXYPLNHRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valine-Phenylpiperazine (MB21) Procurement Guide: A Selective Uncompetitive PepX Inhibitor for Bacterial Targeting


(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid, referred to as valine-phenylpiperazine or MB21, is a low-molecular-weight peptidomimetic designed to target the X-prolyl dipeptidyl aminopeptidase PepX [1]. It belongs to the S15 serine exopeptidase family, a bacterial counterpart of the mammalian enzyme DPP-4 [2]. The compound is characterized by a L-valine scaffold linked to a 4-phenylpiperazine moiety via a urea bridge, a structure that confers specific binding to a novel allosteric site on the C-terminal domain of PepX [3].

Why Valine-Phenylpiperazine Analogs Cannot Be Substituted: Evidence of a Functional Switch


Generic substitution among phenylpiperazine derivatives is precluded by the compound's unique functional profile. A direct head-to-head study revealed that replacing the N-phenylpiperazine substituent with an N-isopropylpiperazine group (valine-isopropylpiperazine) converts the molecule from a PepX uncompetitive inhibitor into an enzyme activator [1]. This functional inversion demonstrates that the phenyl ring is not a passive structural element but an indispensable pharmacophore for the allosteric inhibition mechanism [2]. Consequently, any analog lacking the specific 4-phenylpiperazine-1-carbonyl geometry will likely fail to engage the required C-terminal domain residues (ASN 379, GLU 383, GLU 474, LEU 693, GLU 710, GLN 712), resulting in a complete loss of the desired inhibitory activity [1].

Valine-Phenylpiperazine Comparative Evidence Guide: 5 Dimensions of Functional and Structural Differentiation


Functional Mechanism: Uncompetitive Inhibition vs. Activation

Valine-phenylpiperazine acts as a pure uncompetitive inhibitor of PepX from Lactococcus lactis, whereas its closest structural analog, valine-isopropylpiperazine, functions as an enzyme activator under identical assay conditions [1]. Uncompetitive inhibition requires the prior formation of the enzyme-substrate complex, indicating the compound binds to a site distinct from the active site, confirming its allosteric mechanism [2].

PepX inhibitor Uncompetitive inhibition Allosteric modulator S15 peptidase

Binding Site Novelty: C-Terminal Domain Targeting

Docking simulations and mutagenesis data identified that valine-phenylpiperazine occupies a novel binding pocket involving the C-terminal domain of PepX, a site not targeted by any classical S15 family inhibitor [1]. The compound interacts with a specific residue network: ASN 379, GLU 383, GLU 474 (linked to the specificity pocket), and LEU 693, GLU 710, GLN 712 (C-terminal domain) [2]. In contrast, valine-isopropylpiperazine, while computationally predicted to accommodate the same site, induces activation through a different conformational perturbation.

Allosteric binding site C-terminal domain Drug design PepX

Physicochemical Differentiation: Impact of N-Substituent on Drug-Like Properties

The phenyl ring of valine-phenylpiperazine substantially alters its physicochemical profile compared to the N-isopropyl analog. Calculated physicochemical properties indicate that the phenyl group increases molecular weight (305.38 vs. 257.33 g/mol) and significantly elevates lipophilicity (estimated cLogP ~1.8 vs. ~0.5 for the isopropyl analog) [1]. This enhanced lipophilicity is expected to improve membrane permeability for bacterial cell entry while the larger aromatic surface contributes to stronger π-π interactions with the C-terminal domain binding pocket [2].

Drug-likeness Lipophilicity Molecular weight Physicochemical properties

Stereochemical Specificity: L-Valine as the Required Scaffold

The target compound employs an L-valine scaffold (2S configuration), a key determinant for the geometry of the urea linkage to the phenylpiperazine group. While a direct comparative study using the D-valine enantiomer is not available for this compound, class-level knowledge on S15 peptidase inhibitors indicates that the L-configuration of the amino acid scaffold is essential for mimicking the natural dipeptide substrate [1].

Stereochemistry Chiral pool Peptidomimetic Valine

Selectivity Advantage: Bacterial PepX vs. Human DPP-4

PepX from Lactococcus lactis serves as a structural and functional model for the S15 family, which is distinct from the mammalian DPP-4 enzyme despite sharing a common catalytic mechanism [1]. The C-terminal domain binding site targeted by valine-phenylpiperazine is unique to the bacterial S15 family and is absent in human DPP-4, as demonstrated by comparative structural analysis [2].

Selectivity Pathogen-specific DPP-4 Antibacterial Off-target

Valine-Phenylpiperazine Application Scenarios: From Antibacterial Probe to Trypanosomiasis Research


Chemical Probe for Allosteric PepX Inhibition in Streptococcal Pathogenesis Studies

As the only confirmed uncompetitive inhibitor targeting the C-terminal domain of PepX, valine-phenylpiperazine is uniquely suited as a chemical probe to dissect the role of PepX in streptococcal virulence and nutrition [1]. Its peptidomimetic structure, derived from L-valine, allows it to be used in competitive labeling experiments to map the allosteric network connecting the C-terminal domain to the active site, which is not achievable with active-site directed inhibitors or the structurally analogous activator compound [2].

Selective Inhibitor for Trypanosoma PepX in Anti-Parasitic Drug Discovery

PepX has been identified as a promising drug target against trypanosomes, the causative agents of Chagas disease and sleeping sickness [1]. The allosteric binding mode of valine-phenylpiperazine offers a new strategy to develop trypanocidal agents with a reduced likelihood of cross-inhibition of human DPP-4, given the structural divergence between the bacterial/parasitic S15 family and the mammalian enzyme [2].

Structural Biology Tool for C-Terminal Domain Functional Studies in S15 Peptidases

The compound's ability to engage residues LEU 693, GLU 710, and GLN 712 in the C-terminal domain makes it a valuable tool for studying the role of this domain in controlling substrate access to the active site in S15 family enzymes such as cocaine esterase and alpha-amino acid ester hydrolase [1]. Co-crystallization or cryo-EM studies using valine-phenylpiperazine can help resolve the conformational dynamics of the C-terminal domain in these enzymes, facilitating structure-guided design of more potent and selective inhibitors.

Quote Request

Request a Quote for (2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.